molecular formula C17H12ClN5S B2575148 3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 877635-07-9

3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2575148
CAS No.: 877635-07-9
M. Wt: 353.83
InChI Key: VBCHEYHTVLBSIB-UHFFFAOYSA-N
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Description

“3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound. It is a derivative of the triazole class of compounds . Triazoles are nitrogenous heterocyclic moieties that are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific molecular structure details for this compound are not provided in the available sources.

Scientific Research Applications

Synthesis and Characterization of Pyridazine Derivatives

Recent research has explored the synthesis and characterization of various pyridazine derivatives, including those related to 3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine. These compounds have demonstrated significant scientific interest due to their potential applications in medicinal chemistry, particularly due to their biological properties such as anti-tumor and anti-inflammatory activities. The synthesis process typically involves multiple steps, starting from basic chemical reactions to complex formation, characterized by techniques like NMR, IR, and mass spectral studies, further confirmed by X-ray diffraction techniques. Density functional theory (DFT) calculations are also employed to understand the electronic properties of these compounds, including HOMO-LUMO energy levels, which play a crucial role in their biological activities (Sallam et al., 2021).

Antimicrobial and Antifungal Activities

Another fascinating aspect of these pyridazine derivatives is their antimicrobial and antifungal activities. Research has demonstrated that specific derivatives exhibit moderate to strong activity against various bacterial and fungal strains. This opens up potential applications in developing new antimicrobial agents that could contribute to the fight against resistant strains of bacteria and fungi. The evaluation of these activities is carried out through in vitro assays against clinically isolated strains, showing the promise of these compounds in therapeutic settings (Kumara et al., 2013).

Antidiabetic Potential

A noteworthy application of triazolo-pyridazine derivatives is their evaluation as potential antidiabetic drugs. This research focuses on synthesizing and testing derivatives for their ability to inhibit Dipeptidyl peptidase-4 (DPP-4), a key enzyme in the glucose metabolism pathway. The inhibition of DPP-4 is a recognized therapeutic approach for managing type 2 diabetes, as it influences the levels of incretin hormones, which in turn affect insulin and glucose production. The evaluation involves both in silico modeling and in vitro assays to determine the compounds' efficacy and potential as antidiabetic medications (Bindu et al., 2019).

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-14-5-3-12(4-6-14)11-24-17-21-20-16-8-7-15(22-23(16)17)13-2-1-9-19-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCHEYHTVLBSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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